molecular formula C7H14N2O6S B13110063 N5-(2-Sulfoethyl)-D-glutamine

N5-(2-Sulfoethyl)-D-glutamine

Cat. No.: B13110063
M. Wt: 254.26 g/mol
InChI Key: WGXUDTHMEITUBO-RXMQYKEDSA-N
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Description

N5-(2-Sulfoethyl)-D-glutamine is a compound that belongs to the class of sulfoethylated amino acids It is characterized by the presence of a sulfoethyl group attached to the nitrogen atom of the glutamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Sulfoethyl)-D-glutamine typically involves the reaction of D-glutamine with a sulfoethylating agent. One common method is the reaction of D-glutamine with sodium 2-bromoethanesulfonate in the presence of a base such as triethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective sulfoethylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as ion exchange chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N5-(2-Sulfoethyl)-D-glutamine can undergo various chemical reactions, including:

    Oxidation: The sulfoethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N5-(2-Sulfoethyl)-D-glutamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of immune responses.

    Industry: It is used in the development of specialty chemicals and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of N5-(2-Sulfoethyl)-D-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as altered metabolic pathways or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Sulfoethyl)alanine
  • N-(2-Sulfoethyl)chitosan
  • N-(2-Sulfoethyl)taurine

Uniqueness

N5-(2-Sulfoethyl)-D-glutamine is unique due to its specific structure, which combines the properties of glutamine with the sulfoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O6S

Molecular Weight

254.26 g/mol

IUPAC Name

(2R)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid

InChI

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m1/s1

InChI Key

WGXUDTHMEITUBO-RXMQYKEDSA-N

Isomeric SMILES

C(CC(=O)NCCS(=O)(=O)O)[C@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N

Origin of Product

United States

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